

A Technical Guide to 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromo-5-nitrobenzene-1-sulfonyl chloride**, a key reagent in synthetic organic chemistry. It details the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of novel chemical entities.

Compound Identification and Structure

2-Bromo-5-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound. The benzene ring is substituted with a bromo group at position 2, a nitro group at position 5, and a sulfonyl chloride functional group at position 1. This trifunctional substitution pattern makes it a valuable and versatile building block in medicinal chemistry and materials science, primarily for the synthesis of sulfonamides.^{[1][2]}

Key Identifiers:

- IUPAC Name: **2-Bromo-5-nitrobenzene-1-sulfonyl chloride**
- CAS Number: 98130-55-3^{[1][3]}
- Molecular Formula: C₆H₃BrCINO₄S^{[3][4][5]}

Physicochemical Properties

The key quantitative properties of **2-Bromo-5-nitrobenzene-1-sulfonyl chloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	300.51 g/mol	[3][4][5]
Melting Point	91-92 °C	[3]
Boiling Point	387.4 ± 32.0 °C (Predicted)	[3]
Density	1.949 ± 0.06 g/cm ³ (Predicted)	[3][4]
Appearance	Solid (form varies)	N/A
Solubility	Soluble in many organic solvents	N/A

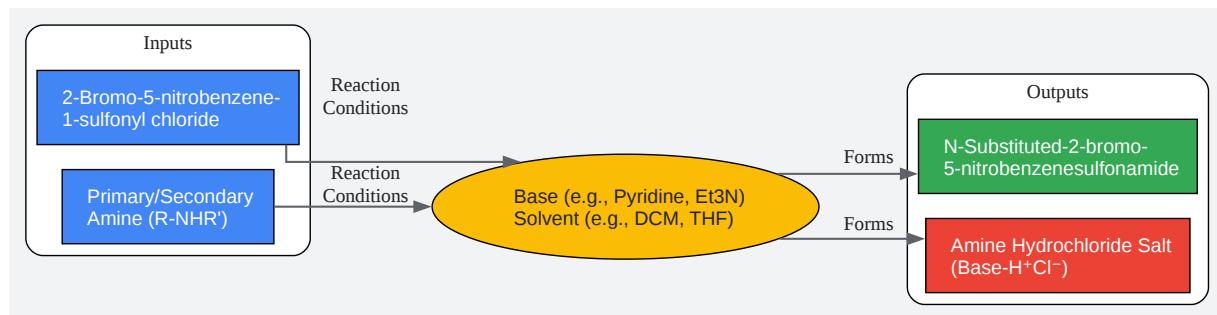
Synthesis and Reactivity

Synthesis: While specific manufacturing procedures for this exact compound are proprietary, the synthesis of aromatic sulfonyl chlorides is well-established. A common pathway involves the diazotization of the corresponding aniline (2-bromo-5-nitroaniline) followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.^[6] An alternative modern approach involves the direct conversion of sulfonyl hydrazides using N-chlorosuccinimide (NCS) in an acetonitrile solvent, which offers a milder and practical method for preparing sulfonyl chlorides.^[7]

Reactivity: The primary reactivity of **2-Bromo-5-nitrobenzene-1-sulfonyl chloride** is centered on the sulfonyl chloride (-SO₂Cl) group. This group is an excellent electrophile and readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). This reaction is fundamental to the synthesis of a wide range of biologically active molecules.^{[8][9]} The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, making the compound highly reactive.

Application in Sulfonamide Synthesis

The formation of a sulfonamide bond is a cornerstone of drug discovery. The reaction of **2-Bromo-5-nitrobenzene-1-sulfonyl chloride** with an amine is a direct and efficient method to introduce the 2-bromo-5-nitrophenylsulfonyl moiety into a target molecule. This moiety can serve as a scaffold or be further modified, for instance, through nucleophilic aromatic substitution of the bromine atom or reduction of the nitro group.



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Figure 1: General workflow for sulfonamide synthesis.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl/Alkyl-2-bromo-5-nitrobenzenesulfonamide:

This protocol is a representative example and may require optimization for specific substrates.

- Preparation: To a solution of a primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable base such as triethylamine (Et₃N) or pyridine (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.
- Reagent Addition: Dissolve **2-Bromo-5-nitrobenzene-1-sulfonyl chloride** (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine

solution over 15-30 minutes, ensuring the temperature remains at 0 °C.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.[7][10]

Safety and Handling

2-Bromo-5-nitrobenzene-1-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated chemical fume hood.[11]

- Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[12] It is a lachrymator and may cause respiratory irritation. Contact with water may liberate toxic gas (HCl).[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[11]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

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